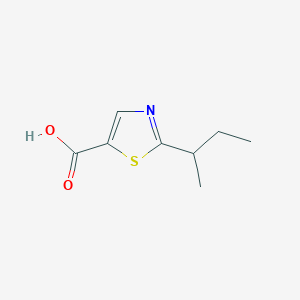
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a butan-2-yl group attached to the second position of the thiazole ring and a carboxylic acid group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate α-haloketones with thiourea under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: α-Haloketone and thiourea.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The α-haloketone is reacted with thiourea in the presence of the acid catalyst, leading to the formation of the thiazole ring. Subsequent hydrolysis of the intermediate product yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its biological activity. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function.
類似化合物との比較
2-(Butan-2-yl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of a butan-2-yl group.
2-Phenyl-1,3-thiazole-5-carboxylic acid: Contains a phenyl group, leading to different chemical and biological properties.
2-Ethyl-1,3-thiazole-5-carboxylic acid: Has an ethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-butan-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-5(2)7-9-4-6(12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
ZGABSWBRDMVHSL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC=C(S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


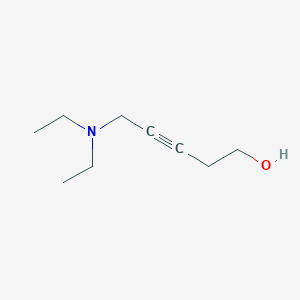
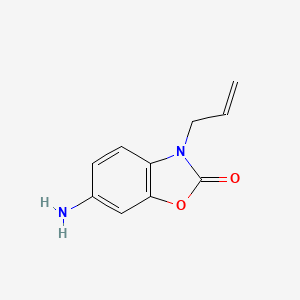
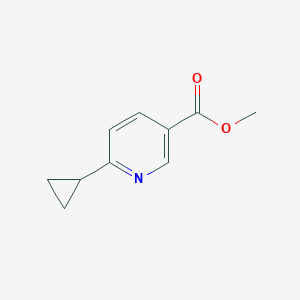
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)

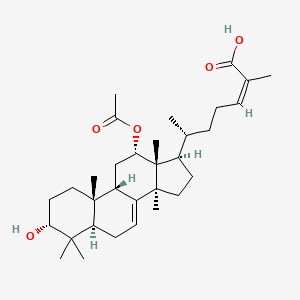

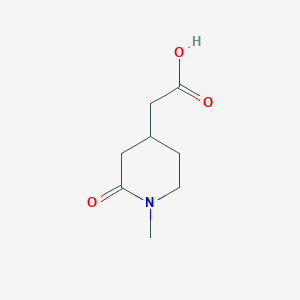
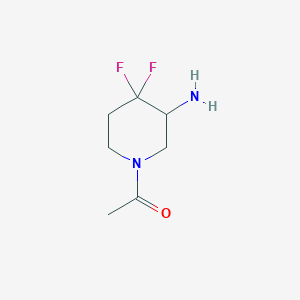

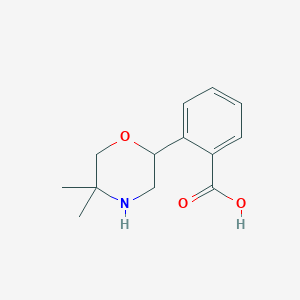
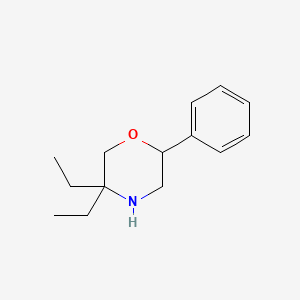
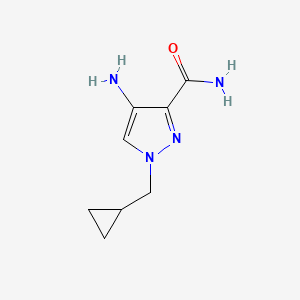
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
